![molecular formula C21H28N2O4 B281952 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CHX-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to act through the inhibition of multiple signaling pathways involved in cancer progression and inflammation. 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-cancer and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to inhibit the formation of new blood vessels in tumors, thereby reducing the supply of nutrients and oxygen to cancer cells.
実験室実験の利点と制限
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent anti-cancer and anti-inflammatory effects. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
将来の方向性
For 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases, as well as its effects on normal cells and tissues. Additionally, the use of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a promising compound with potent anti-cancer and anti-inflammatory effects. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for future research and development. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction between cyclohexylamine and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group with tin (II) chloride to yield 2-(cyclohexylamino)benzoic acid. The acid is then coupled with cyclohexanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to produce 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid.
科学的研究の応用
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the formation of new blood vessels in tumors. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
2-[[2-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h6-7,12-16H,1-5,8-11H2,(H,22,25)(H,23,24)(H,26,27) |
InChIキー |
ALFBLQJAAFEFCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
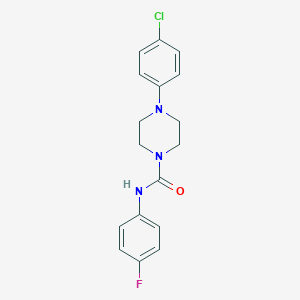

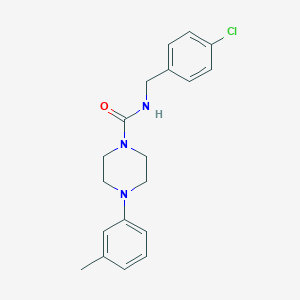

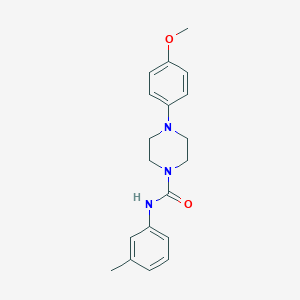
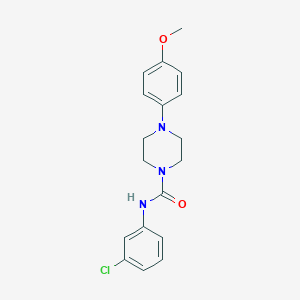
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
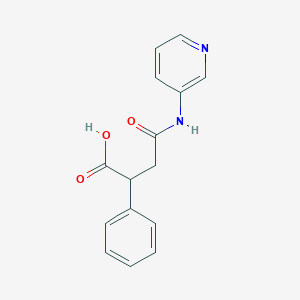
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)